1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
Brand Name: Vulcanchem
CAS No.: 120246-71-1
VCID: VC20834856
InChI: InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br
Molecular Formula: C44H86Br2NO8P
Molecular Weight: 947.9 g/mol

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

CAS No.: 120246-71-1

Cat. No.: VC20834856

Molecular Formula: C44H86Br2NO8P

Molecular Weight: 947.9 g/mol

* For research use only. Not for human or veterinary use.

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine - 120246-71-1

Specification

CAS No. 120246-71-1
Molecular Formula C44H86Br2NO8P
Molecular Weight 947.9 g/mol
IUPAC Name [2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3
Standard InChI Key AZGVUJNTJSDJRE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator